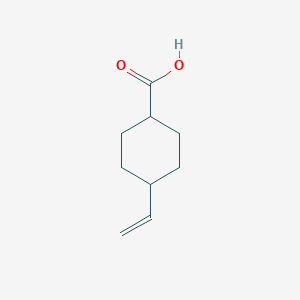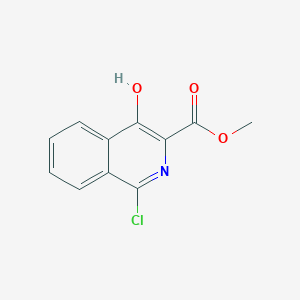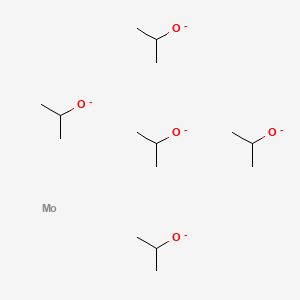
Molybdenum (V) isopropoxide
Übersicht
Beschreibung
Molybdenum (V) isopropoxide is used to prepare novel MoVSbOx type catalysts for selective isobutane oxidation . It is also used to prepare molybdenum Oxide Nanofibers by electrospinning .
Physical And Chemical Properties Analysis
Molybdenum (V) isopropoxide is a silvery white, soft metal with the sixth highest melting point (2623 °C) of any element, exceeded only by tantalum (2996 °C), osmium (3045 °C), rhenium (3180 °C), tungsten (3422 °C) and carbon (3550 °C) .Wissenschaftliche Forschungsanwendungen
Molybdenum (V) Isopropoxide: A Comprehensive Analysis of Scientific Research Applications
Sol-Gel Process: Molybdenum (V) isopropoxide serves as a precursor in the sol-gel process, which is a method for producing solid materials from small molecules. This process allows for the fabrication of materials with very precise and controlled properties .
Nanomaterials and Thin Films: This compound is utilized in the creation of nanomaterials and thin films, which are essential in various high-tech applications such as electronics, optics, and materials science .
Printed Electronics: Molybdenum (V) isopropoxide is used in solution-based products for printed electronics, contributing to the development of flexible electronic devices .
Catalysis: It acts as a catalyst for selective isobutane oxidation, which is an important reaction in the petrochemical industry for producing valuable chemicals .
Molybdenum Oxide Nanofibers: The compound is used to prepare molybdenum oxide nanofibers by electrospinning, which has applications in filtration, sensors, and energy storage devices .
Organometallic Chemistry: As an organometallic compound, it finds applications in industrial chemistry, pharmaceuticals, LED manufacturing, among other fields .
Energy Storage and Smart Windows: Layered molybdenum oxides intercalated with hydrogen and alkali ions are used in highly efficient energy storage systems and smart windows .
Vapor Deposition: Molybdenum (V) isopropoxide is also tested for molybdenum oxide vapor deposition, a technique used to deposit thin films of molybdenum oxide on substrates .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Molybdenum (V) isopropoxide is primarily used as a precursor for the preparation of molybdenum oxide and other molybdenum compounds . These compounds are often used as catalysts in various chemical reactions .
Mode of Action
Molybdenum (V) isopropoxide interacts with its targets through a process known as atomic layer deposition . In this process, the compound is deposited onto a surface in a controlled manner, allowing for the creation of thin films with atomic precision . The compound achieves linear growth rates of 0.01 Å/cycle using these techniques .
Biochemical Pathways
The action of Molybdenum (V) isopropoxide is part of the broader biosynthesis of the molybdenum cofactors (Moco), which is an ancient, ubiquitous, and highly conserved pathway leading to the biochemical activation of molybdenum . This pathway can be divided into three general steps: formation of the cyclic pyranopterin monophosphate, formation of molybdopterin (MPT), and insertion of molybdenum into molybdopterin to form Moco .
Pharmacokinetics
It’s known that the compound is used in vapor deposition processes, suggesting that it may have low bioavailability due to its intended use in solid-state applications .
Result of Action
The primary result of Molybdenum (V) isopropoxide action is the formation of molybdenum oxide and other molybdenum compounds . These compounds can be used as catalysts in various chemical reactions, including selective isobutane oxidation . Additionally, Molybdenum (V) isopropoxide can be used to prepare molybdenum oxide nanofibers by electrospinning .
Action Environment
The action of Molybdenum (V) isopropoxide is influenced by various environmental factors. For instance, the growth window for the compound in atomic layer deposition techniques is between 135-150°C . Furthermore, the compound reacts exothermically with water , indicating that its stability and efficacy may be affected by the presence of water in its environment.
Eigenschaften
IUPAC Name |
molybdenum;propan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C3H7O.Mo/c5*1-3(2)4;/h5*3H,1-2H3;/q5*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGOKFNZAFRBMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H35MoO5-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594213 | |
| Record name | molybdenum;propan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Molybdenum (V) isopropoxide | |
CAS RN |
209733-38-0 | |
| Record name | molybdenum;propan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



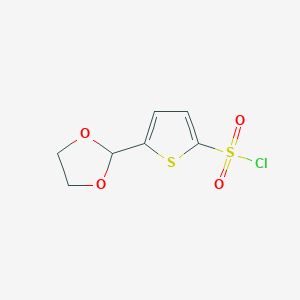


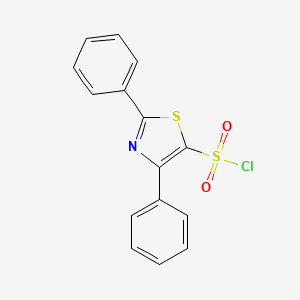
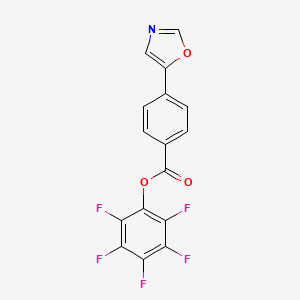
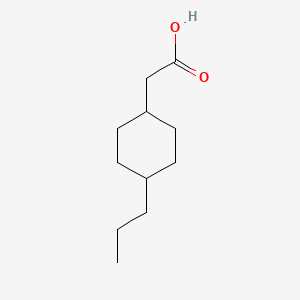
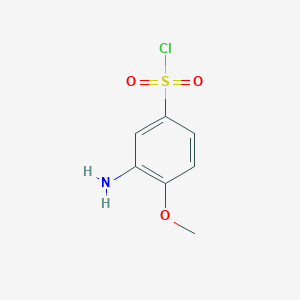
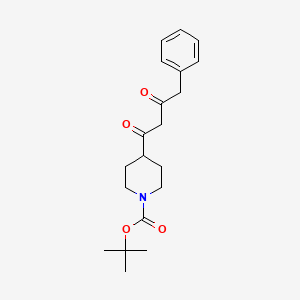
![4-(piperazin-1-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1611979.png)
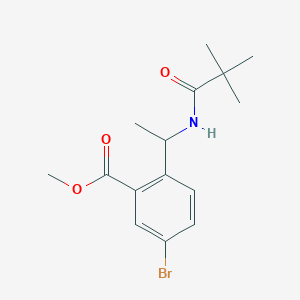
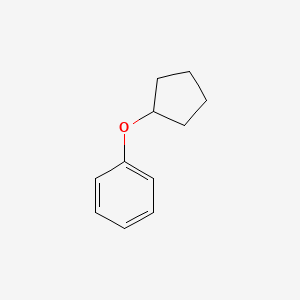
![7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1611983.png)
